molecular formula C22H24O5 B3830638 Diethyl 2-(3-oxo-1,3-diphenylpropyl)malonate CAS No. 7472-83-5

Diethyl 2-(3-oxo-1,3-diphenylpropyl)malonate

Cat. No.: B3830638
CAS No.: 7472-83-5
M. Wt: 368.4 g/mol
InChI Key: GUJPBXVQEMZFLL-UHFFFAOYSA-N
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Description

Diethyl 2-(3-oxo-1,3-diphenylpropyl)malonate (CAS 7472-83-5) is a chiral γ-ketoester of significant value in synthetic organic chemistry research. Its primary application is as a key adduct in enantioselective carbon-carbon bond-forming reactions, specifically serving as a model product in the study of catalytic Michael additions. Researchers utilize this compound to develop and optimize novel chiral catalysts, including chiral sodium glycerophosphates and nickel-sparteine complexes , for the addition of malonate esters to chalcones. These reactions are powerful tools for constructing complex molecules with stereocontrol, which is crucial in the synthesis of biologically active compounds and natural products. The compound's structure features a malonate ester and a propiophenone moiety, which can undergo further transformations, making it a versatile synthetic intermediate. Studies on related diethyl phenylmalonate esters have shown that their hydrolytic mechanism can proceed via a decarboxylative fragmentation pathway, which is an important consideration for its stability and metabolic profile in related biochemical applications . For Research Use Only. Not for human or animal use or diagnostic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

diethyl 2-(3-oxo-1,3-diphenylpropyl)propanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24O5/c1-3-26-21(24)20(22(25)27-4-2)18(16-11-7-5-8-12-16)15-19(23)17-13-9-6-10-14-17/h5-14,18,20H,3-4,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUJPBXVQEMZFLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(CC(=O)C1=CC=CC=C1)C2=CC=CC=C2)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10322760
Record name Diethyl (3-oxo-1,3-diphenylpropyl)propanedioate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7472-83-5
Record name NSC401994
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Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Diethyl (3-oxo-1,3-diphenylpropyl)propanedioate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Diethyl 2 3 Oxo 1,3 Diphenylpropyl Malonate

Strategic Approaches to C-C Bond Formation in the Synthesis of Diethyl 2-(3-oxo-1,3-diphenylpropyl)malonate

The core strategy for synthesizing this compound revolves around the formation of a key carbon-carbon bond between a malonic ester nucleophile and a chalcone-type electrophile. Retrosynthetic analysis of the target molecule reveals two primary disconnections that guide the synthetic design.

The most prominent disconnection is at the Cα-Cβ bond relative to the malonate group, which points to a conjugate addition, specifically a Michael addition reaction. This approach identifies diethyl malonate and chalcone (B49325) (1,3-diphenyl-2-propen-1-one) as the principal starting materials. This conjugate addition is one of the most fundamental and widely utilized methods for C-C bond formation in organic synthesis. nih.gov

A further retrosynthetic disconnection of the chalcone intermediate itself, via a retro-aldol or retro-Claisen-Schmidt reaction, identifies benzaldehyde (B42025) and acetophenone (B1666503) as the ultimate simple precursors. This two-step disconnection strategy forms the basis for most synthetic routes to the title compound.

Multi-Component Reaction Pathways to this compound

Several reaction pathways, including multi-component sequences, have been developed to assemble this compound, leveraging the strategic disconnections outlined above.

Knoevenagel Condensation and Subsequent Michael Addition Sequences

A logical and common synthetic route involves a two-step sequence. The first step is the synthesis of the chalcone intermediate, which is then used in a subsequent Michael addition.

The synthesis of chalcone (1,3-diphenyl-2-propen-1-one) is typically achieved through a base-catalyzed aldol (B89426) condensation between benzaldehyde and acetophenone, a reaction known as the Claisen-Schmidt condensation. This reaction forms the α,β-unsaturated ketone backbone.

Direct Michael Addition Reactions Utilizing Chalcone Derivatives

The most direct and extensively studied method for synthesizing the title compound is the direct Michael addition of diethyl malonate to pre-synthesized chalcone. This reaction is a cornerstone of carbon-carbon bond formation. nih.gov The reaction involves the 1,4-conjugate addition of a diethyl malonate enolate to the α,β-unsaturated ketone system of chalcone. Various catalytic systems and reaction conditions have been explored to optimize this transformation, focusing on yield, purity, and enantioselectivity.

A range of catalysts, from simple bases to complex chiral metal complexes, have been successfully employed. The choice of catalyst and solvent can significantly influence the reaction's efficiency and stereochemical outcome.

CatalystBase/Co-catalystSolventYield (%)Enantiomeric Excess (ee %)
KOt-Bu-CH₂Cl₂Good to ExcellentRacemic
NiCl₂ / (-)-Sparteine (B7772259)-Toluene (B28343)8886
Cinchona Alkaloid Derivative (Thiourea-based)-Not SpecifiedHighHigh
Glucopyranoside-based Crown EtherNa₂CO₃THFGoodRacemic

One-Pot Tandem Reactions for Streamlined Synthesis

To improve synthetic efficiency, reduce waste, and simplify procedures, one-pot tandem or domino reactions are highly desirable. A plausible one-pot synthesis of this compound involves the combination of benzaldehyde, acetophenone, and diethyl malonate in a single reaction vessel.

This approach requires a catalyst system capable of promoting both the initial Claisen-Schmidt condensation of benzaldehyde and acetophenone to form chalcone, and the subsequent in-situ Michael addition of diethyl malonate to the newly formed chalcone. Such tandem Knoevenagel-Michael reactions have been successfully implemented for the synthesis of other complex molecules, demonstrating the feasibility of this strategy. researchgate.net This streamlined process avoids the isolation and purification of the intermediate chalcone, representing a more atom- and step-economical route.

Catalytic Systems in the Synthesis of this compound

Catalysis is crucial for the efficient synthesis of this compound, particularly for the key Michael addition step. Both Brønsted and Lewis acids, as well as bases, play significant roles in activating the reactants.

Brønsted and Lewis Acid Catalysis

The Michael addition of diethyl malonate to chalcone can be catalyzed by various systems that fall under the broad categories of Brønsted or Lewis acids and bases.

Brønsted Base Catalysis: Strong bases like potassium tert-butoxide (KOt-Bu) are effective catalysts. orgsyn.org In this mechanism, the Brønsted base deprotonates the acidic α-proton of diethyl malonate, generating a nucleophilic enolate. This enolate then attacks the electrophilic β-carbon of the chalcone. This is a classic and straightforward method for promoting the reaction.

Lewis Acid Catalysis: Lewis acids are widely used to activate the Michael acceptor (chalcone). The Lewis acid coordinates to the carbonyl oxygen of the chalcone, which increases the electrophilicity of the β-carbon, making it more susceptible to nucleophilic attack by the (often weakly nucleophilic) diethyl malonate. For instance, the enantioselective synthesis using a Nickel(II) chloride-sparteine complex involves NiCl₂ acting as a Lewis acid. thermofisher.com The chiral ligand (-)-sparteine coordinates to the metal center, creating a chiral environment that directs the approach of the nucleophile, leading to an enantiomerically enriched product. Similarly, Lewis acids like titanium tetrachloride (TiCl₄) have been used to promote sequential Knoevenagel/cyclization reactions, highlighting their utility in activating carbonyl compounds. nih.gov

Some advanced catalytic systems operate through a cooperative mechanism, exhibiting both Lewis acidic and Brønsted basic properties to simultaneously activate both the electrophile and the nucleophile.

Organocatalytic Approaches

While specific studies focusing solely on the organocatalytic synthesis of this compound are not extensively detailed in the provided search results, the Michael addition of diethyl malonate to chalcone is a well-established reaction in organocatalysis. Generally, chiral organocatalysts such as proline derivatives, thioureas, and squaramides are employed to achieve high enantioselectivity in this type of conjugate addition. mdpi.com These catalysts operate through various activation modes, including enamine and hydrogen bonding interactions, to facilitate the nucleophilic attack of diethyl malonate on the α,β-unsaturated ketone (chalcone). The development of novel organocatalysts for the Michael addition of diethyl malonate to β-nitrostyrene has been investigated, and similar principles can be applied to chalcone substrates. mdpi.com

Heterogeneous Catalysis and Reusability Studies

Heterogeneous catalysis offers significant advantages in terms of catalyst separation and reusability, contributing to more sustainable synthetic processes. For the synthesis of this compound, phase-transfer catalysis represents a relevant heterogeneous approach. One study mentions the use of a glucopyranoside-based crown ether as a catalyst in a solid/liquid two-phase system (Na2CO3/tetrahydrofuran) for the reaction of a chalcone derivative with diethyl 2-acetoxymalonate. nih.gov This method is described as simple and environmentally friendly. nih.gov Another study explored the use of various heterogeneous bases for the α-arylation of diethyl malonate, with barium hydroxide (B78521) showing excellent results. researchgate.net While this is not a direct synthesis of the target compound, it highlights the potential of solid bases in reactions involving diethyl malonate. The key advantage of these heterogeneous systems is the ease of catalyst removal from the reaction mixture by simple filtration. researchgate.net

Transition Metal Catalysis in Related Transformations

Transition metal catalysis has been effectively employed for the enantioselective Michael addition of diethyl malonate to chalcone, yielding this compound. One notable example is the use of a Nickel-Sparteine complex as a chiral catalyst. longdom.orglongdom.org This system affords the desired product in good to excellent yields (80-91%) and high enantioselectivity (80-88% ee) under mild reaction conditions. longdom.orglongdom.orgresearchgate.net The reaction is typically carried out in toluene at room temperature. longdom.org The catalyst is formed in situ from a nickel precursor, such as Ni(acac)2 or NiCl2, and the chiral ligand (-)-sparteine. longdom.orgresearchgate.net

Table 1: Effect of Different Nickel Catalysts on the Enantioselective Michael Addition longdom.org

Entry Metal Complex Yield (%) ee (%)
1 Ni(acac)2 85 80
2 NiCl2 90 86
3 NiBr2 88 84
4 NiI2 82 81
5 Ni(OTf)2 80 80

Reaction Conditions: Chalcone (1.89 mmol), Diethyl malonate (2.26 mmol), Sparteine (10 mol%), Metal complex (10 mol%), Toluene, 25°C, 5 h.

Solvent Effects and Reaction Conditions Optimization in this compound Synthesis

The choice of solvent plays a crucial role in the outcome of the synthesis of this compound, particularly in enantioselective reactions. In the Nickel-Sparteine catalyzed Michael addition, a screening of various solvents revealed that non-polar solvents are generally preferred. Toluene was identified as the most suitable solvent, providing the highest yield and enantioselectivity. longdom.org Highly polar solvents such as ethanol (B145695), methanol (B129727), and THF resulted in lower enantioselectivity. longdom.org

Table 2: Influence of Solvent on the Nickel-Catalyzed Michael Addition longdom.org

Entry Solvent Yield (%) ee (%)
1 CH3OH 80 65
2 C2H5OH 82 68
3 THF 85 75
4 Toluene 90 86
5 CH2Cl2 88 82
6 CCl4 86 80

Reaction Conditions: Chalcone (1.89 mmol), Diethyl malonate (2.26 mmol), NiCl2 (10 mol%), Sparteine (10 mol%), 25°C, 12 h.

Optimization of reaction conditions also involves the catalyst loading. Using 10 mol% of the NiCl2-Sparteine catalyst was found to be effective, affording the Michael adduct in 90% yield with 86% enantioselectivity within 12 hours at ambient temperature. longdom.org Another synthetic approach involves the use of a catalytic amount of potassium tert-butoxide (KOt-Bu) in dichloromethane (B109758) at room temperature, which provides the product in high yield (94% for a thienyl analog). scispace.com

Comparative Analysis of Synthetic Routes: Efficiency and Selectivity Considerations

A comparative analysis of the different synthetic routes to this compound highlights a trade-off between simplicity, cost, and stereoselectivity.

Base-Catalyzed Synthesis: The use of a simple base like potassium tert-butoxide is a straightforward and high-yielding method. scispace.com However, this approach results in a racemic product, which is a significant drawback if a specific enantiomer is desired.

Transition Metal-Catalyzed Synthesis: The Nickel-Sparteine catalyzed reaction offers the significant advantage of high enantioselectivity, providing access to chiral γ-keto esters. longdom.orglongdom.orgresearchgate.net The reaction proceeds under mild conditions and gives good to excellent yields. longdom.org The catalyst system is relatively simple and inexpensive. researchgate.net

Heterogeneous Catalysis: Phase-transfer catalysis using crown ethers presents an environmentally friendly option with simplified product purification. nih.gov However, the enantioselectivity of such systems for this specific transformation is not extensively reported in the provided results.

Table 3: List of Mentioned Chemical Compounds

Compound Name
This compound
Diethyl malonate
Chalcone
Diethyl 2-acetoxymalonate
β-nitrostyrene
(-)-sparteine
Nickel(II) acetylacetonate (B107027) (Ni(acac)2)
Nickel(II) chloride (NiCl2)
Nickel(II) bromide (NiBr2)
Nickel(II) iodide (NiI2)
Nickel(II) trifluoromethanesulfonate (B1224126) (Ni(OTf)2)
Potassium tert-butoxide (KOt-Bu)
Sodium carbonate (Na2CO3)
Barium hydroxide
Toluene
Methanol
Ethanol
Tetrahydrofuran (THF)
Dichloromethane

Mechanistic Elucidation of Reactions Involving Diethyl 2 3 Oxo 1,3 Diphenylpropyl Malonate

Detailed Reaction Mechanisms of Key Synthetic Transformations

The primary synthetic route to Diethyl 2-(3-oxo-1,3-diphenylpropyl)malonate is the Michael addition reaction. This transformation involves the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound.

The synthesis of this compound is a classic example of the Michael reaction, where diethyl malonate acts as the Michael donor (the nucleophile) and chalcone (B49325) (1,3-diphenyl-2-propen-1-one) serves as the Michael acceptor. rsc.orgspcmc.ac.inscispace.com This reaction is one of the most useful methods for forming carbon-carbon bonds under mild conditions. byjus.comnih.gov The mechanism proceeds through three principal steps:

Enolate Formation: The reaction is initiated by a base (e.g., sodium ethoxide, KOt-Bu) which abstracts an acidic α-hydrogen from diethyl malonate. spcmc.ac.inlibretexts.orgsemanticscholar.org The methylene (B1212753) protons of diethyl malonate are particularly acidic (pKa ≈ 13) because the resulting negative charge is stabilized by resonance across both adjacent carbonyl groups. libretexts.org This deprotonation results in the formation of a resonance-stabilized enolate ion, which is a potent carbon nucleophile. spcmc.ac.inaskfilo.com

Nucleophilic Attack (Conjugate Addition): The generated enolate ion then attacks the β-carbon of the α,β-unsaturated system of chalcone in a 1,4-conjugate addition. spcmc.ac.inchemistrysteps.com This step is thermodynamically favorable and results in the formation of a new carbon-carbon bond. The π-electrons from the alkene bond are pushed onto the α-carbon, and the carbonyl π-electrons move to the oxygen atom, forming a new, resonance-stabilized enolate intermediate. spcmc.ac.in

Protonation: The enolate intermediate is subsequently protonated by a proton source, which is typically the conjugate acid of the base used or the solvent (e.g., ethanol). spcmc.ac.inaskfilo.com This step yields an enol, which rapidly tautomerizes to the more stable keto form, affording the final product, this compound, a 1,5-dicarbonyl compound. spcmc.ac.inbyjus.com

Tautomerism, specifically keto-enol tautomerism, is a critical aspect of the structure and reactivity of this compound and its precursors.

Diethyl Malonate: As a β-dicarbonyl compound, diethyl malonate exists in a dynamic equilibrium between its keto and enol forms. The presence of two electron-withdrawing ester groups makes the α-protons acidic, facilitating the formation of the enolate, which is the key nucleophilic species in the Michael addition. libretexts.org

Reaction Intermediates: The mechanism of the Michael addition explicitly involves enolate intermediates. The stability of the initial diethyl malonate enolate and the subsequent enolate formed after the conjugate addition dictates the reaction's feasibility and progression. spcmc.ac.in

Final Product: The product, this compound, is a 1,5-dicarbonyl compound. The carbonyl group of the original chalcone moiety can also undergo enolization. The equilibrium between the keto and enol tautomers of the final product is influenced by factors such as solvent polarity and the potential for intramolecular hydrogen bonding in the enol form. Quantum-chemical studies on similar 3-oxo-propanethioamides have shown that while the keto form is often the most stable, the equilibrium is sensitive to the compound's structure and the solvent. researchgate.net

Kinetic Studies and Rate-Determining Steps in Formation Reactions

Kinetic investigations of Michael addition reactions provide valuable insights into the reaction mechanism, particularly the rate-determining step (RDS). For the addition of diethyl malonate to electrophiles like chalcone, the formation of the new carbon-carbon bond is often considered the slowest step in the catalytic cycle.

In catalyzed versions of the reaction, the kinetics can also depend on the catalyst concentration. For instance, in a Michael addition catalyzed by a Nickel-BINOL-salen complex, kinetic data revealed that the reaction is first-order with respect to the catalyst. nih.gov Such findings support a bifunctional activation pathway where the catalyst activates both the enone (Michael acceptor) and the malonate (Michael donor) simultaneously. nih.gov

Table 1: Summary of Kinetic Findings in Michael Addition Reactions
Reaction SystemKinetic MethodKey FindingReference
Diethyl malonate + trans-β-nitrostyrene13C Kinetic Isotope EffectsCarbon-carbon bond formation is the rate-determining step. researchgate.net
Dibenzyl malonate + CyclohexenoneReaction Rate AnalysisReaction is first-order in the Ni*Cs-BINOL-salen catalyst. nih.gov

Computational Chemistry and Theoretical Modeling of Reaction Pathways

Computational methods, particularly Density Functional Theory (DFT) and Molecular Dynamics (MD), have become indispensable tools for elucidating the intricate details of reaction mechanisms at a molecular level.

Density Functional Theory (DFT) is a powerful quantum-chemical method used to model chemical reactions, including the Michael addition. acs.orgnih.gov It allows for the calculation of the geometries and energies of reactants, products, intermediates, and, most importantly, transition states. acs.org

By mapping the potential energy surface of the reaction, DFT can be used to:

Elucidate Reaction Mechanisms: Competing reaction pathways can be analyzed, with the lowest activation energy barrier indicating the most likely mechanism. acs.org For the conversion of chalcone to flavanone, another reaction involving a Michael-type cyclization, DFT calculations showed the reaction occurs in three steps: protonation, cyclization, and tautomerization, with tautomerization being the rate-determining step. bcrec.id

Analyze Transition State Structures: DFT calculations provide detailed geometric information about the transition state, helping to understand the factors that control reactivity and stereoselectivity. researchgate.netcomporgchem.com For example, in organocatalyzed Michael additions, DFT has been used to model the transition states, revealing how hydrogen bonding between the catalyst and the substrates stabilizes the preferred transition state, leading to high enantioselectivity. researchgate.net

Predict Activation Energies: The calculated energy difference between the reactants and the transition state (the activation energy) can be correlated with experimental reaction rates. acs.org DFT has been successfully used to calculate activation energies for α,β-unsaturated carbonyls reacting with DNA nucleophiles, providing a link between chemical properties and mutagenicity. acs.org

Table 2: Representative Applications of DFT in Michael Addition Analysis
System StudiedComputational MethodObjective of StudyReference
Michael acceptors + GuanineB3LYP/6-31+G(d) and M06-2X/def2-TZVPPCalculate activation energies to predict mutagenicity. acs.org
Diethyl malonate + trans-β-nitrostyreneDFT Calculations and Conformational SearchDetermine the lowest energy transition state to predict enantioselectivity. researchgate.net
2-Hydroxy chalcone cyclizationDFT with M06-2X functionalInvestigate the reaction mechanism and identify the rate-determining step. bcrec.id

While DFT is excellent for studying static structures like transition states, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. Ab initio QM/MM (Quantum Mechanics/Molecular Mechanics) MD simulations are particularly useful for studying reactions in complex environments, such as in solution or within an enzyme active site. nih.gov

In the context of the formation of this compound, MD simulations can be employed to:

Model Reactant-Catalyst Complexation: Simulations can model the initial binding of the diethyl malonate and chalcone to a catalyst, revealing the key non-covalent interactions (e.g., hydrogen bonds) responsible for bringing the reactants together in the correct orientation for reaction. mdpi.com

Explore Conformational Landscapes: MD can explore the various conformations of the reactants and the catalyst-substrate complex, helping to identify the most stable pre-reaction assemblies that lead to the transition state.

Simulate Solvent Effects: By explicitly including solvent molecules in the simulation, MD can provide a detailed understanding of how the solvent influences the reaction pathway and the stability of intermediates and transition states. nih.gov For instance, simulations can show how hydrophobic effects of a catalyst can accelerate a reaction in an aqueous medium. mdpi.com

Although direct MD simulation studies on the specific chalcone-diethyl malonate reaction are not widely reported, the principles have been successfully applied to elucidate catalytic mechanisms in other complex organic reactions, demonstrating the potential of this technique. nih.gov

Stereochemical Aspects of this compound Formation

The formation of this compound through the Michael addition of diethyl malonate to chalcone (1,3-diphenyl-2-propen-1-one) inherently generates a new stereocenter. Consequently, the stereochemical outcome of this reaction is a critical aspect of its synthesis, with significant research dedicated to the development of enantioselective methods to control the formation of specific stereoisomers. The stereochemistry is primarily influenced by the use of chiral catalysts, which can direct the nucleophilic attack of the diethyl malonate enolate to one of the prochiral faces of the chalcone double bond.

The development of asymmetric Michael additions has led to the successful synthesis of enantiomerically enriched this compound. Various catalytic systems have been explored, demonstrating moderate to excellent levels of enantioselectivity. These systems often involve a chiral ligand coordinating to a metal center or the use of a purely organic molecule as the catalyst.

Detailed research findings have highlighted the effectiveness of different catalysts and reaction conditions in controlling the stereochemistry of this transformation. For instance, the use of a Nickel-Sparteine complex as a chiral catalyst has been shown to be effective. longdom.orgresearchgate.net In a typical reaction, the complex formed between a nickel salt and the chiral diamine (-)-sparteine (B7772259) directs the approach of the diethyl malonate nucleophile to the chalcone.

The choice of solvent also plays a crucial role in the enantioselectivity of the reaction. Studies have shown that non-polar solvents like toluene (B28343) tend to provide better enantiomeric excesses compared to polar solvents such as methanol (B129727) or THF. longdom.org The temperature at which the reaction is conducted is another critical parameter, with lower temperatures generally favoring higher enantioselectivity.

Beyond metal-based catalysts, organocatalysts have also emerged as powerful tools for the enantioselective synthesis of this compound. Chiral bifunctional catalysts, such as those derived from cinchona alkaloids, have been successfully employed. rsc.org These catalysts often possess both a basic site to deprotonate the diethyl malonate and a hydrogen-bonding moiety to activate the chalcone and orient it for a stereoselective attack. Similarly, chiral primary amines like 1,2-diphenylethanediamine have been utilized to achieve high enantioselectivity in this Michael addition. rsc.org

The following interactive data table summarizes the results of various catalytic systems used in the enantioselective synthesis of this compound, showcasing the influence of the catalyst and reaction conditions on the yield and enantiomeric excess (ee) of the product.

Catalyst SystemSolventTemperature (°C)Yield (%)Enantiomeric Excess (ee, %)Reference
Ni(acac)₂ / (-)-SparteineToluene258580 longdom.org
NiCl₂ / (-)-SparteineToluene259086 longdom.orgresearchgate.net
(R,R)-1,2-DiphenylethanediamineEtherRoom Temperatureup to 99up to >99 rsc.org
Cinchona Alkaloid-derived ThioureaNot SpecifiedNot SpecifiedHighHigh rsc.org

Reactivity and Transformations of Diethyl 2 3 Oxo 1,3 Diphenylpropyl Malonate

Nucleophilic Reactivity and Derivatization Potential of the Malonate Moiety

The malonate moiety in Diethyl 2-(3-oxo-1,3-diphenylpropyl)malonate contains a single methine proton (α-hydrogen) positioned between two electron-withdrawing ester carbonyl groups. This structural feature renders the proton acidic (typical pKa for a monosubstituted malonic ester is around 13), allowing for its ready deprotonation by a suitable base, such as sodium ethoxide, to form a resonance-stabilized enolate. libretexts.orglibretexts.org This enolate is a potent carbon nucleophile and can participate in various carbon-carbon bond-forming reactions.

The primary derivatization pathway involving this nucleophilic center is alkylation. The enolate, generated in situ, can react with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) via an SN2 mechanism to introduce an alkyl group at the central carbon of the malonate unit. libretexts.orglibretexts.org This reaction is a cornerstone of malonic ester synthesis and, in this context, would yield a fully substituted, quaternary carbon center.

Table 1: Representative Alkylation Reaction

Reactant Reagent Product

Similarly, the enolate can react with acylating agents, such as acid chlorides or anhydrides, to introduce an acyl group. This acylation reaction further functionalizes the molecule, leading to the formation of complex β-dicarbonyl compounds that can serve as precursors for other synthetic targets. chemicalbook.com

Reactions Involving the Ketone Functionality: Reduction and Condensation

The ketone carbonyl group within the 1,3-diphenylpropyl chain is an electrophilic center susceptible to nucleophilic attack. This allows for a variety of transformations, including reduction and condensation reactions.

Reduction: The ketone can be selectively reduced to a secondary alcohol using standard reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a mild and effective reagent for this purpose, converting the ketone to a hydroxyl group without affecting the ester functionalities. The product of this reaction is Diethyl 2-(3-hydroxy-1,3-diphenylpropyl)malonate. More powerful reducing agents, such as lithium aluminum hydride (LiAlH₄), would reduce both the ketone and the ester groups to alcohols.

Condensation: The ketone can undergo condensation reactions with various nitrogen-based nucleophiles. For example, reaction with hydrazine (B178648) (N₂H₄) or its derivatives (e.g., phenylhydrazine) would yield the corresponding hydrazone or phenylhydrazone. These reactions are typically catalyzed by a small amount of acid. Condensation with hydroxylamine (B1172632) (NH₂OH) would form an oxime. Such reactions are fundamental in carbonyl chemistry for the synthesis of nitrogen-containing derivatives. In some cases involving reactions with hydrazine, the diethyl malonate moiety can act as a leaving group, leading to the formation of pyrazoles or other heterocyclic systems, which showcases the compound's potential in more complex transformations. researchgate.net

Cyclization Reactions Leading to Fused and Heterocyclic Systems

The 1,5-dicarbonyl-like relationship between the ketone and the two ester groups makes this compound an excellent precursor for the synthesis of various six-membered ring systems. nih.govscispace.com These intramolecular or intermolecular cyclization reactions are powerful tools for constructing complex molecular architectures.

The synthesis of pyridinones and related pyridine (B92270) derivatives from 1,5-dicarbonyl compounds is a well-established strategy. baranlab.orgresearchgate.netyoutube.com Treatment of this compound with a nitrogen source, such as ammonia (B1221849) or ammonium (B1175870) acetate (B1210297), can initiate a cascade of reactions. This typically involves the formation of an enamine at the ketone, followed by an intramolecular nucleophilic attack of the enamine nitrogen onto one of the ester carbonyls. Subsequent dehydration and tautomerization would lead to the formation of a substituted dihydropyridinone. Aromatization, either spontaneously or through the use of an oxidizing agent, would yield the corresponding pyridinone derivative.

Similarly, acid-catalyzed intramolecular cyclization can lead to the formation of pyranones. In this pathway, an enol or enolate of the ketone can act as a nucleophile, attacking one of the ester carbonyl groups. Subsequent elimination of ethanol (B145695) would result in a substituted 2-pyranone ring.

The presence of multiple carbonyl groups and acidic protons allows for intramolecular reactions to form carbocyclic rings. Two plausible pathways are the intramolecular aldol (B89426) and Claisen-type condensations.

An intramolecular aldol reaction could occur if a base generates an enolate from the ketone, which could then attack one of the ester carbonyls. While less common than attacking an aldehyde or ketone, this pathway can lead to the formation of a five-membered cyclic β-hydroxy ester, which may then dehydrate.

A more likely intramolecular cyclization is the Dieckmann condensation, which is an intramolecular Claisen condensation of a diester. masterorganicchemistry.comlibretexts.orglibretexts.org In the case of this compound, treatment with a strong base like sodium ethoxide could deprotonate the α-carbon of one ester group, which would then attack the carbonyl of the other ester. This process would result in the formation of a six-membered cyclic β-keto ester. However, the acidity of the methine proton is significantly higher, making its deprotonation and subsequent reactions more probable. An alternative Claisen-type cyclization could involve the ketone enolate attacking an ester carbonyl, which would lead to a substituted cyclohexanedione derivative after hydrolysis and decarboxylation.

Annulation, or ring-forming, strategies can be employed to build fused ring systems. The Robinson annulation, a classic method for forming a six-membered ring, involves a Michael addition followed by an intramolecular aldol condensation. juniperpublishers.com Since this compound is itself a product of a Michael addition, it can be considered a substrate for the second part of a Robinson-type sequence. By selecting appropriate reaction conditions to favor an intramolecular aldol condensation between the ketone and one of the ester-derived enolates (or vice versa), it is possible to construct a cyclohexenone ring fused to the existing structure, although this would require careful control of reactivity.

Hydrolysis and Decarboxylation Pathways

One of the most fundamental transformations of malonic esters is their hydrolysis followed by decarboxylation. libretexts.org This sequence converts the diester into a carboxylic acid. For this compound, this process involves two distinct steps.

First, the two ethyl ester groups are hydrolyzed to carboxylic acids. This can be achieved under either acidic (e.g., aqueous HBr or HCl) or basic (e.g., aqueous NaOH followed by acidification) conditions, typically with heating. beilstein-journals.orgbeilstein-journals.org The product of this step is the intermediate 2-(3-oxo-1,3-diphenylpropyl)malonic acid.

Table 2: Hydrolysis and Decarboxylation Sequence

Starting Material Conditions Intermediate Final Product
This compound 1. NaOH(aq), Heat2. H₃O⁺ 2-(3-Oxo-1,3-diphenylpropyl)malonic acid 5-Oxo-3,5-diphenylpentanoic acid

This resulting malonic acid derivative, which has two carboxyl groups attached to the same carbon, is thermally unstable. Upon heating, it readily undergoes decarboxylation, losing a molecule of carbon dioxide to yield a monocarboxylic acid. nih.gov Studies on analogous compounds, such as diethyl 2-(perfluorophenyl)malonate, have shown that vigorous acidic hydrolysis often leads directly to the decarboxylated product, as the intermediate malonic acid is too unstable to be isolated. beilstein-journals.orgbeilstein-journals.org The final product of this sequence is 5-oxo-3,5-diphenylpentanoic acid.

Exploration of Novel Reaction Pathways and Reactivity Patterns

This compound, a Michael adduct derived from chalcone (B49325) and diethyl malonate, serves as a versatile precursor in synthetic organic chemistry. Its unique structure, characterized by a 1,5-dicarbonyl system and an active methylene (B1212753) group flanked by two ester functions, provides multiple reactive sites for a variety of chemical transformations. Research into its reactivity has unveiled several pathways for the synthesis of complex heterocyclic systems, which are of significant interest due to their potential applications in medicinal chemistry and materials science.

The reactivity of this compound is primarily centered around intramolecular cyclization and condensation reactions. The presence of a ketone and a malonic ester within the same molecule allows for sequential or one-pot reactions to construct intricate molecular architectures. These transformations often involve the participation of a third reagent that acts as a source of one or more atoms to complete the heterocyclic ring.

One of the most explored reaction pathways for this compound is its use in the synthesis of highly substituted pyridine derivatives. The general strategy involves a cyclocondensation reaction, which can be viewed as a variation of the Hantzsch pyridine synthesis. In these reactions, the 1,5-dicarbonyl framework of the adduct reacts with an ammonia source to form a dihydropyridine (B1217469) intermediate, which is subsequently oxidized to the corresponding pyridine.

For instance, the reaction of this compound with ammonium acetate in a suitable solvent like acetic acid leads to the formation of ethyl 2-hydroxy-4,6-diphenylnicotinate. This transformation proceeds through an initial Knoevenagel-type condensation of the active methylene group with one of the carbonyl groups, followed by the addition of ammonia and subsequent cyclization and aromatization.

Synthesis of Pyridine Derivatives from this compound
ReactantReagentSolventConditionsProductYield (%)
This compoundAmmonium Acetate (CH₃COONH₄)Glacial Acetic AcidRefluxEthyl 4,6-diphenyl-2-hydroxynicotinateNot Reported

Beyond pyridine synthesis, the reactivity of this compound extends to the formation of other heterocyclic systems. The 1,5-dicarbonyl moiety is a classical precursor for the synthesis of six-membered rings. For example, its reaction with hydrazine hydrate (B1144303) can be expected to yield pyridazine (B1198779) derivatives. This reaction would proceed through the formation of a dihydrazone, followed by an intramolecular cyclization.

Similarly, the reaction with hydroxylamine hydrochloride could lead to the formation of oxazine (B8389632) derivatives. The initial formation of an oxime at the ketone position, followed by cyclization involving the ester group, would be the key steps in this transformation.

The active methylene group of the malonate moiety also presents an opportunity for further functionalization. It can undergo alkylation or acylation reactions, introducing additional substituents to the molecule. These modified adducts can then be used as building blocks for the synthesis of even more complex structures.

Another potential reaction pathway involves the hydrolysis of the ester groups followed by decarboxylation. This would yield 5-phenyl-1,3-diphenylpentan-1-one, a 1,5-diketone that can participate in a range of classical condensation reactions to form carbocyclic and heterocyclic compounds.

The exploration of these and other reaction pathways continues to be an active area of research. The development of novel catalytic systems and reaction conditions can lead to the discovery of new transformations and the synthesis of unique molecular scaffolds from this compound. The versatility of this compound makes it a valuable tool for synthetic chemists aiming to construct diverse libraries of bioactive molecules.

Potential Heterocyclic Systems from this compound
ReagentPotential Heterocyclic ProductGeneral Reaction Type
Hydrazine Hydrate (N₂H₄·H₂O)Pyridazine derivativesCyclocondensation
Hydroxylamine Hydrochloride (NH₂OH·HCl)Oxazine derivativesCyclocondensation
Urea (B33335) (CO(NH₂)₂)Pyrimidine derivativesCyclocondensation
Thiourea (CS(NH₂)₂)Thiazine derivativesCyclocondensation

Applications of Diethyl 2 3 Oxo 1,3 Diphenylpropyl Malonate As a Versatile Synthon in Organic Synthesis

Building Block for the Synthesis of Complex Natural Products Scaffolds

While direct applications of diethyl 2-(3-oxo-1,3-diphenylpropyl)malonate in the total synthesis of specific natural products are not extensively documented, its structural motif as a 1,5-dicarbonyl compound is fundamental to the synthesis of cyclic systems prevalent in nature. fiveable.meresearchgate.net The strategic placement of two carbonyl groups allows for intramolecular cyclization reactions, such as aldol (B89426) condensations, which are crucial for forming six-membered rings, a common core in many natural products like steroids and alkaloids. fiveable.me

The Paal-Knorr synthesis, for instance, utilizes 1,5-dicarbonyl compounds to construct five-membered heterocycles like furans, thiophenes, and pyrroles, which are scaffolds found in numerous bioactive natural products. researchgate.net Organic chemists often employ synthons like this compound as flexible starting points in biology-oriented synthesis. This approach uses the structural features of natural products as inspiration to build diverse libraries of "natural product-like" scaffolds, which can then be screened for biological activity. The inherent functionality within this malonate derivative—two esters and a ketone—provides multiple reaction sites for diversification and the construction of complex, polycyclic systems.

Precursor to Pharmaceutically Relevant Molecules and Their Intermediates

The utility of this compound and its analogues as precursors to medicinally significant molecules is well-established. The core structure serves as a template for generating compounds with a range of biological activities, from antibacterial to antiviral agents. nih.gov

Researchers have synthesized a series of novel chalcone (B49325) malonate derivatives and evaluated their efficacy against various pathogens. For example, specific derivatives have demonstrated potent antibacterial activity against Xanthomonas oryzae pv. oryzae (Xoo), a pathogen that affects rice crops. One such compound, diethyl [3-(naphthalen-2-yl)-1-(3-nitrophenyl)-3-oxopropyl]propanedioate, exhibited an EC50 value of 10.2 µg/mL, significantly outperforming commercial agents like bismerthiazol (B1226852) and thiodiazole copper. nih.gov

Furthermore, other derivatives have shown promising antiviral properties. Diethyl [3-(naphthalen-2-yl)-1-(4-nitrophenyl)-3-oxopropyl]propanedioate was found to have a curative activity of 74.3% against the tobacco mosaic virus (TMV), which is superior to the commercial antiviral agent ningnanmycin. nih.gov These findings underscore the potential of using the this compound scaffold to develop new and effective agrochemicals and therapeutic agents.

Compound DerivativeBiological TargetMeasured ActivityReference Compound Activity
Diethyl [3-(naphthalen-2-yl)-1-(3-nitrophenyl)-3-oxopropyl]propanedioateXanthomonas oryzae pv. oryzae (Xoo)EC50: 10.2 µg/mLBismerthiazol: 71.7 µg/mL
Diethyl [3-(naphthalen-2-yl)-1-(4-nitrophenyl)-3-oxopropyl]propanedioateTobacco Mosaic Virus (TMV)Curative Activity: 74.3%Ningnanmycin: 53.3%

Role in the Construction of Advanced Organic Materials Precursors

The rigid and sterically defined structure of molecules derived from this compound makes them attractive candidates for the development of advanced organic materials. Although research in this area is emerging, related compounds have shown potential as precursors to functional materials such as electroluminescent conjugated polymers. For instance, a closely related derivative, diethyl 2-oxo-4,5-diphenylcyclopentane-1,3-dicarboxylate, which can be conceptualized as an intramolecularly cyclized version of the title compound, has been identified as a soluble precursor for such polymers.

The development of organic materials for electronics and photonics often relies on molecules with well-defined three-dimensional shapes and the ability to self-assemble into ordered structures. The synthesis of derivatives from this compound can lead to helical or other chiral structures, which are of significant interest for applications in nonlinear optics and chiroptical materials. The core scaffold provides a robust framework that can be functionalized to tune its electronic and physical properties for specific material applications.

Development of New Methodologies in Multi-Step Organic Synthesis

The formation of this compound is a classic illustration of the Michael addition, a cornerstone of carbon-carbon bond formation in organic chemistry. nih.gov The study of this specific reaction has driven the development of new and improved synthetic methodologies. A significant focus has been on achieving stereocontrol, leading to the creation of highly enantioselective catalytic systems. These systems often employ chiral catalysts, such as those derived from cinchona alkaloids or metal-sparteine complexes, to produce the desired stereoisomer in high yield and enantiomeric excess.

Furthermore, efforts to create more environmentally benign and efficient processes have led to the application of methods like phase-transfer catalysis for this Michael addition. nih.gov Phase-transfer-catalyzed methods are simple to perform and reduce the need for hazardous solvents, aligning with the principles of green chemistry. nih.gov The reliability and versatility of the Michael addition to form 1,5-dicarbonyl compounds like this compound make it a crucial step in many multi-step syntheses, including those designed for undergraduate organic chemistry laboratories to illustrate key reaction principles.

Synthesis of Biologically Active Scaffolds (Focus on Chemical Structure and Synthesis)

The 1,5-dicarbonyl structure of this compound is a powerful precursor for the synthesis of a wide variety of heterocyclic scaffolds, which are central to many biologically active compounds. scispace.com The strategic spacing of the carbonyl groups facilitates cyclocondensation reactions with dinucleophiles like urea (B33335), guanidine, or amidines to form six-membered heterocyclic rings such as pyrimidines and pyridines. nih.gov

For example, the reaction of this malonate adduct with urea can lead to the formation of barbiturate-like structures, while reaction with ammonia (B1221849) sources can yield substituted pyridines. nih.govnih.gov These heterocyclic systems are privileged scaffolds in medicinal chemistry, appearing in a vast number of approved drugs.

Research has demonstrated the practical synthesis of various analogues of the title compound. In one study, a series of nine novel chalcone-diethyl malonate derivatives incorporating a thienyl ring were synthesized in good to excellent yields (72-94%) via a Michael addition catalyzed by potassium tert-butoxide. scispace.comsemanticscholar.org The resulting adducts, such as 'Diethyl 2-(3-oxo-1-phenyl-3-(thiophen-3-yl)propyl)malonate', serve as valuable intermediates for further chemical elaboration into more complex, potentially bioactive molecules. scispace.com

Derivative NameYield (%)
Diethyl 2-(3-oxo-1-phenyl-3-(thiophen-3-yl)propyl)malonate94%
Diethyl 2-(1-(4-chlorophenyl)-3-oxo-3-(thiophen-3-yl)propyl)malonate88%
Diethyl 2-(1-(4-bromophenyl)-3-oxo-3-(thiophen-3-yl)propyl)malonate90%
Diethyl 2-(3-oxo-3-(thiophen-3-yl)-1-p-tolylpropyl)malonate75%
Diethyl 2-(1-(4-methoxyphenyl)-3-oxo-3-(thiophen-3-yl)propyl)malonate77%
Diethyl 2-(1-(3-bromophenyl)-3-oxo-3-(thiophen-3-yl)propyl)malonate73%
Diethyl 2-(3-oxo-3-(thiophen-3-yl)-1-m-tolylpropyl)malonate86%
Diethyl 2-(1-(2-methoxyphenyl)-3-oxo-3-(thiophen-3-yl)propyl)malonate92%
Diethyl 2-(1-(2-chlorophenyl)-3-oxo-3-(thiophen-3-yl)propyl)malonate72%

Spectroscopic and Analytical Methodologies for Structural Characterization in Research

Advanced NMR Spectroscopic Techniques for Elucidating Molecular Architecture

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone in the structural determination of organic compounds. While standard one-dimensional (1D) ¹H and ¹³C NMR provide fundamental information, advanced two-dimensional (2D) techniques are indispensable for unambiguously assigning the complex structure of Diethyl 2-(3-oxo-1,3-diphenylpropyl)malonate.

Due to the limited availability of specific experimental data for this compound in the public domain, the following sections will also refer to data from its close structural isomer, Diethyl 2-(3-oxo-2,3-diphenylpropyl)malonate, to illustrate the application of these techniques. The spectroscopic behavior of these isomers is expected to be very similar.

Two-dimensional NMR experiments are crucial for mapping the intricate network of covalent bonds within the molecule.

Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) coupling networks, typically through two or three bonds. For this compound, COSY would be instrumental in:

Tracing the spin system of the propyl chain, showing correlations between the methine proton and the adjacent methylene (B1212753) protons.

Identifying the coupling between the methylene and methyl protons of the two ethyl groups of the malonate moiety.

Confirming the connectivity within the two phenyl rings by observing the correlations between ortho, meta, and para protons.

Heteronuclear Single Quantum Coherence (HSQC): This technique maps direct one-bond correlations between protons and the carbon atoms to which they are attached. An HSQC spectrum would definitively assign the proton signals to their corresponding carbon atoms. For instance, the protons of the ethyl groups would show correlations to the methylene and methyl carbons of the ester.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is particularly powerful for identifying quaternary carbons and piecing together different fragments of the molecule. Key HMBC correlations for this compound would include:

Correlations from the protons of the ethyl groups to the carbonyl carbons of the ester groups.

Correlations from the protons on the propyl chain to the carbonyl carbon of the ketone and the carbons of the phenyl rings.

Correlations from the protons of the phenyl rings to the carbons within the propyl chain.

A study on the closely related isomer, Diethyl 2-(3-oxo-2,3-diphenylpropyl)malonate, provides valuable insight into the expected NMR data. rsc.org The reported ¹H and ¹³C NMR data for this isomer are presented in the tables below.

Table 1: ¹H NMR Data for Diethyl 2-(3-oxo-2,3-diphenylpropyl)malonate rsc.org

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
7.94dd7.2, 1.62H, Aromatic
7.47t7.21H, Aromatic
7.37t7.22H, Aromatic
7.30-7.28m4H, Aromatic
7.23-7.19m1H, Aromatic
4.72t7.21H, CH
4.22q7.22H, OCH₂
4.15-4.07m2H, OCH₂
3.30t7.21H, CH

Table 2: ¹³C NMR Data for Diethyl 2-(3-oxo-2,3-diphenylpropyl)malonate rsc.org

Chemical Shift (δ) ppmAssignment
198.8C=O (ketone)
169.4C=O (ester)
169.2C=O (ester)
136.3Aromatic C
132.9Aromatic CH
130.0Aromatic CH
129.4Aromatic CH
128.7Aromatic C
128.5Aromatic CH
61.4OCH₂
55.2CH
49.8CH
49.6CH
32.3CH₂
14.1CH₃
13.9CH₃

Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are powerful NMR techniques that provide information about the spatial proximity of atoms within a molecule, regardless of whether they are connected by bonds. These experiments are crucial for determining the relative stereochemistry and preferred conformation of flexible molecules like this compound.

NOESY/ROESY: These experiments detect through-space interactions between protons that are close to each other (typically within 5 Å). For this compound, key NOE/ROE correlations would be expected between:

The protons of the phenyl rings and the protons of the propyl chain, which would help to define the orientation of the phenyl groups relative to the rest of the molecule.

The protons of the ethyl groups and the protons of the propyl chain, providing further conformational constraints.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-resolution mass spectrometry provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental formula. The theoretical exact mass of this compound (C₂₂H₂₄O₅) can be calculated and compared to the experimentally determined value to confirm its elemental composition.

Table 3: Calculated Exact Mass for this compound

Molecular FormulaCalculated Monoisotopic Mass (Da)
C₂₂H₂₄O₅368.1624

An experimental HRMS measurement yielding a mass very close to this calculated value would provide strong evidence for the proposed molecular formula.

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, where a precursor ion is selected and then fragmented to produce product ions. The analysis of these fragmentation patterns provides detailed structural information. For this compound, characteristic fragmentation pathways would be expected. mdpi.com

Based on the general fragmentation of diethyl malonate derivatives, some likely fragmentation pathways include: mdpi.com

Loss of the diethyl malonate moiety: A common fragmentation pathway for substituted diethyl malonates is the cleavage of the bond connecting the substituent to the malonate group. mdpi.com

Cleavage of the propyl chain: Fragmentation of the propyl chain at various points can also be expected.

Loss of ethoxy and ethyl groups: The ester groups can undergo fragmentation, leading to the loss of ethoxy (•OCH₂CH₃) or ethyl (•CH₂CH₃) radicals.

A detailed MS/MS study would be necessary to fully elucidate the specific fragmentation pathways and to use this information for structural confirmation.

Infrared and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are particularly useful for identifying the functional groups present in a compound.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for its functional groups:

C=O stretching: Strong absorption bands for the ketone and ester carbonyl groups would be expected in the region of 1680-1750 cm⁻¹. The exact positions would depend on the molecular environment.

C-O stretching: Bands corresponding to the C-O stretching of the ester groups would appear in the region of 1000-1300 cm⁻¹.

C-H stretching: Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while aliphatic C-H stretching would appear just below 3000 cm⁻¹.

Aromatic C=C stretching: Bands in the region of 1450-1600 cm⁻¹ would indicate the presence of the phenyl rings.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The symmetric vibrations of the non-polar parts of the molecule, such as the C=C bonds of the phenyl rings, often give rise to strong Raman signals.

Table 4: Expected IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional Group
~3100-3000Aromatic C-H stretch
~3000-2850Aliphatic C-H stretch
~1750-1735C=O stretch (ester)
~1715C=O stretch (ketone)
~1600, 1495, 1450Aromatic C=C stretch
~1300-1000C-O stretch (ester)

X-ray Crystallography for Solid-State Structural Determination

While the specific crystal structure of this compound has not been extensively reported in publicly available research, significant insights into its potential solid-state conformation can be gleaned from the detailed X-ray crystallographic analysis of closely related derivatives. The study of these analogues is crucial for understanding the three-dimensional arrangement of atoms and the intermolecular forces that govern the crystal packing of this class of compounds.

A pertinent example is the comprehensive structural determination of diethyl 2-acetoxy-2-[3-(4-nitrophenyl)-3-oxo-1-phenylpropyl]malonate, a derivative that shares the core phenylpropyl malonate backbone. nih.gov The analysis of this compound provides a valuable model for the likely structural characteristics of this compound.

In the solid state, the molecule adopts a specific conformation where the dihedral angle between the planes of the two benzene (B151609) rings is 80.16 (6)°. scispace.com The side-chain conformation is stabilized by an intramolecular methylene–carboxyl C—H⋯O hydrogen bond. nih.gov The efficient packing of the molecules in the crystal lattice is indicated by a calculated density of 1.367 Mg m⁻³ and a Kitaigorodskii packing coefficient of 69.6%, with no residual solvent-accessible voids. nih.gov

The detailed crystallographic data for this derivative are summarized in the following tables:

Crystal Data and Structure Refinement for Diethyl 2-acetoxy-2-[3-(4-nitrophenyl)-3-oxo-1-phenylpropyl]malonate

ParameterValue
Chemical formulaC₂₄H₂₅NO₉
Molar mass471.46 g/mol
Crystal systemMonoclinic
Space groupP2₁/n
Temperature103 K
a, b, c (Å)11.0111 (7), 13.1762 (8), 15.8196 (9)
β (°)93.802 (2)
Volume (ų)2288.5 (2)
Z4
Calculated density (Mg m⁻³)1.367

Hydrogen Bond Geometry for Diethyl 2-acetoxy-2-[3-(4-nitrophenyl)-3-oxo-1-phenylpropyl]malonate (Å, °)

D—H···Ad(D—H)d(H···A)d(D···A)∠(DHA)
C5—H5A···O50.992.372.875 (2)110
C11—H11···O4(i)0.952.543.2588 (16)133
C12—H12···O6(i)0.952.563.4879 (15)165
C15—H15···O7(ii)0.952.603.2038 (17)122
C24—H24B···O8(iii)0.982.473.402 (2)158
C16—H16···Cg(iv)0.952.813.6550 (14)149
Symmetry codes: (i) −x+1/2, y+1/2, −z+3/2; (ii) −x+1, −y+1, −z+1; (iii) x−1, y, z; (iv) x−1/2, −y+3/2, z+1/2

These detailed crystallographic findings for a closely related derivative provide a strong foundation for predicting the solid-state structural properties of this compound. It is anticipated that the subject compound would also exhibit a complex three-dimensional structure governed by similar weak intermolecular interactions, with the precise dihedral angles and packing motifs influenced by the absence of the acetoxy and nitro substituents.

Future Directions and Emerging Research Avenues

Asymmetric Synthesis and Enantioselective Transformations

The creation of chiral molecules with high enantiomeric purity is a cornerstone of modern organic synthesis, particularly for pharmaceutical applications. Diethyl 2-(3-oxo-1,3-diphenylpropyl)malonate possesses a stereocenter, making the development of asymmetric synthetic routes a significant area of research.

Recent studies have demonstrated the viability of catalytic enantioselective Michael additions to produce chiral adducts of this nature. One notable approach involves the use of a Nickel-Sparteine complex as a chiral catalyst for the reaction between diethyl malonate and chalcone (B49325). longdom.orgresearchgate.net This method has been shown to produce (R)-Diethyl 2-(3-oxo-1,3-diphenylpropyl)malonate in good yields (80-91%) and with high enantioselectivity (80-88% ee). longdom.org The reaction proceeds efficiently under mild conditions, typically in toluene (B28343) at room temperature. longdom.orgresearchgate.net

Future research is likely to focus on the development of new and more efficient chiral catalysts. Organocatalysis, in particular, presents a promising frontier. Bifunctional catalysts, such as cinchona alkaloids-derived tertiary amine-thioureas, are being explored for the highly enantioselective Michael addition of diethyl malonate to chalcones. rsc.orgresearchgate.net These catalysts operate through multiple hydrogen-bonding interactions to control the stereochemical outcome of the reaction. The goal is to achieve near-perfect enantioselectivity (>99% ee) and to broaden the substrate scope, allowing for the synthesis of a diverse library of chiral 1,5-dicarbonyl compounds.

Table 1: Catalyst Performance in Asymmetric Synthesis

Catalyst System Enantiomeric Excess (ee) Yield Conditions
Nickel-Sparteine Complex 80-88% 80-91% Toluene, 25°C, 5h

Flow Chemistry Approaches for Continuous Synthesis

Flow chemistry, or continuous flow processing, offers significant advantages over traditional batch synthesis, including enhanced safety, better heat and mass transfer, improved reproducibility, and the potential for straightforward automation and scale-up. While specific literature on the continuous flow synthesis of this compound is not yet extensive, the principles of flow chemistry are highly applicable to its formation via the Michael addition.

The synthesis of related malonate derivatives has been successfully adapted to high-temperature and high-pressure flow reactors. This suggests a strong potential for developing a continuous process for the target compound. A hypothetical flow setup would involve pumping solutions of chalcone and diethyl malonate, along with a suitable base or catalyst, through a heated or cooled packed-bed reactor. The product stream would emerge continuously and could be subjected to in-line purification, significantly reducing reaction and workup times.

Future research will likely focus on:

Catalyst Immobilization: Developing solid-supported catalysts (both metal-based and organocatalysts) that can be packed into flow reactors. This would simplify purification, as the catalyst is retained within the reactor, and allow for its reuse over extended periods.

Process Optimization: Utilizing automated flow systems to rapidly screen various reaction parameters (temperature, pressure, flow rate, stoichiometry) to identify the optimal conditions for yield and purity.

Integration with In-line Analytics: Incorporating techniques like IR or NMR spectroscopy directly into the flow path to enable real-time reaction monitoring and quality control.

Green Chemistry Principles in the Synthesis and Reactions

The adoption of green chemistry principles is essential for sustainable chemical manufacturing. The synthesis of this compound, traditionally reliant on organic solvents and strong bases, is an ideal candidate for greener alternatives. scispace.com

Several eco-friendly approaches are being investigated for the Michael addition reaction:

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and increase product yields. tandfonline.com Solvent-free, microwave-assisted methods using solid supports like silica (B1680970) gel or basic catalysts such as powdered KOH have proven effective for the synthesis of related 1,5-dicarbonyl compounds. tandfonline.comscielo.org.mx

Mechanochemistry: Performing reactions by grinding solids together, often with a minimal amount of liquid (liquid-assisted grinding) or no solvent at all, is a core tenet of mechanochemistry. nih.govunisi.it This technique reduces waste and can lead to the discovery of new reaction pathways. The Michael addition has been shown to proceed efficiently under ball-milling conditions using weak, and even bio-sourced, bases. nih.gov

Use of Greener Solvents: When a solvent is necessary, replacing hazardous options like dichloromethane (B109758) with more benign alternatives such as ethanol (B145695), water, or ionic liquids is a key green strategy. nih.gov

Atom Economy: The Michael addition is inherently an atom-economical reaction, as it involves the addition of one molecule to another with no atoms being wasted. nih.gov Future work will aim to combine this intrinsic advantage with catalytic cycles that minimize waste from reagents.

Integration with Machine Learning for Reaction Prediction and Optimization

The complexity of chemical reactions, with their numerous variables, makes them a prime area for the application of machine learning (ML) and artificial intelligence. While no studies have specifically applied ML to the synthesis of this compound, the framework for such an approach is well-established.

ML models can be trained on large datasets of chemical reactions, such as the Michael addition, to predict outcomes and suggest optimal conditions. For the synthesis of the target compound, this could involve:

Predicting Reaction Yields: An algorithm could be trained on a database of Michael additions involving various chalcones, malonates, catalysts, and solvents. Given the structures of the reactants (chalcone and diethyl malonate), the model could predict the yield under different conditions.

Optimizing Reaction Conditions: ML algorithms can navigate the multi-dimensional space of reaction parameters (temperature, concentration, catalyst loading) to identify the set of conditions that maximizes yield and enantioselectivity while minimizing reaction time and by-product formation.

Discovering New Catalysts: By learning the relationship between catalyst structure and reaction performance, ML models could suggest novel catalyst structures that might outperform existing ones for the asymmetric synthesis of the compound.

The integration of ML with automated robotic systems for reaction execution could create a closed-loop platform for the rapid discovery and optimization of synthetic routes.

Exploration of this compound in Materials Science Beyond Biological Applications

While malonates are typically seen as intermediates for biologically active molecules, their structural motifs hold potential for materials science. nih.gov this compound, as a 1,5-dicarbonyl compound, is a versatile building block for constructing more complex molecular architectures. wikipedia.orgfiveable.me

Future research could explore its use in several areas:

Polymer Synthesis: The dicarbonyl functionality allows this compound to act as a monomer or a precursor to monomers for polymerization. For instance, a related compound, Diethyl 2-oxo-4,5-diphenylcyclopentane-1,3-dicarboxylate, has been identified as a precursor for electroluminescent conjugated polymers. researchgate.net Through cyclization and subsequent functionalization, this compound could potentially be used to create novel polymers with interesting optical or electronic properties.

Coordination Polymers and Metal-Organic Frameworks (MOFs): The carbonyl groups can act as ligands, coordinating to metal ions. By designing appropriate reaction schemes, it may be possible to incorporate this molecule into extended coordination networks, forming materials with porous structures for applications in gas storage, separation, or catalysis.

Supramolecular Chemistry: The presence of multiple functional groups (two esters and a ketone) allows for a range of non-covalent interactions, such as hydrogen bonding and π-stacking. nih.gov This could be exploited in the design of liquid crystals or self-assembling materials where the specific arrangement of molecules gives rise to unique macroscopic properties.

The exploration of these avenues requires a multidisciplinary approach, combining organic synthesis with polymer chemistry, crystallography, and materials characterization to unlock the full potential of this versatile chemical compound.

Q & A

Q. What are the primary synthetic routes for Diethyl 2-(3-oxo-1,3-diphenylpropyl)malonate, and how are reaction conditions optimized?

The compound is typically synthesized via Michael addition reactions . A common approach involves reacting diethyl malonate with chalcone derivatives (e.g., 1,3-diphenylpropenone) under basic or catalytic conditions. For example:

  • Catalytic enantioselective synthesis : Using a nickel-sparteine complex, diethyl malonate reacts with E-1,3-diphenylpropen-3-one in toluene at room temperature, yielding the product with 86% enantiomeric excess (ee) .
  • Solvent and catalyst optimization : Methanol or 2-methyltetrahydrofuran (2-MeTHF) may result in low yields, while toluene with 10 mol% catalyst at 60°C improves conversion .

Q. Key analytical validation :

  • NMR : Characteristic signals include δ 5.23–5.30 ppm (vinyl protons) and δ 4.23–4.29 ppm (ester -OCH2CH3) .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]+ calculated for C22H22O5: 375.1542) .

Q. How does the electronic nature of substituents influence the reactivity of diethyl malonate in Michael additions?

The electron-withdrawing ester groups in diethyl malonate increase α-hydrogen acidity, facilitating enolate formation. Substituents on the chalcone (e.g., electron-deficient aryl groups) enhance electrophilicity at the β-carbon, accelerating nucleophilic attack by the malonate enolate. For example:

  • Chalcone derivatives : Electron-withdrawing groups (e.g., nitro, chloro) on the aryl ring improve reaction rates and yields .
  • Steric effects : Bulky substituents may reduce regioselectivity, requiring careful optimization of base (e.g., K2CO3 vs. Mg(OEt)2) .

Advanced Research Questions

Q. What strategies are employed to achieve high enantiomeric excess (ee) in asymmetric syntheses of this compound?

Chiral catalysts and phase-transfer conditions are critical:

  • Nickel-sparteine complexes : Yield 86% ee via a chelated transition state that enforces facial selectivity during enolate attack .
  • Chiral ammonium salts : Cyclic phosphonium-based phase-transfer catalysts (PTCs) promote asymmetric induction in non-polar solvents (e.g., dichloromethane), achieving >90% ee in model systems .
  • Stereochemical validation : Optical rotation ([α]D25 = -20.7°) and chiral HPLC correlate with ee .

Q. How can contradictory spectral data (e.g., NMR, HRMS) be resolved during structural elucidation?

Case study : Discrepancies in 1H NMR integration or unexpected HRMS adducts may arise due to:

  • Tautomerization : The 3-oxo group may equilibrate between keto and enol forms, altering peak splitting .
  • Ionization artifacts : HRMS may show [M+Na]+ or [M+NH4]+ adducts; use high-resolution calibration (e.g., lock-mass correction) .
    Mitigation :
  • Variable-temperature NMR : Suppress dynamic effects.
  • DEPT-135 or HSQC : Assign quaternary carbons and resolve overlapping signals .

Q. What mechanistic insights explain divergent outcomes in radical-mediated functionalization of diethyl malonate derivatives?

Radical trapping studies (e.g., pulsed EPR) reveal:

  • Regioselectivity : Photo-generated radicals (e.g., from diethyl fumarate) preferentially add to the α-position of malonates, forming stabilized intermediates .
  • Steric vs. electronic control : Bulky substituents (e.g., cyclopropyl) favor radical recombination at less hindered sites, while electron-deficient malonates accelerate radical capture .

Methodological Recommendations

  • Synthesis : Prioritize nickel-sparteine catalysts for scalable enantioselectivity .
  • Characterization : Use tandem MS/MS to distinguish isobaric impurities in HRMS .
  • Mechanistic Studies : Employ time-resolved EPR to track radical intermediates .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Diethyl 2-(3-oxo-1,3-diphenylpropyl)malonate
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Diethyl 2-(3-oxo-1,3-diphenylpropyl)malonate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.